molecular formula C12H10N2O4 B1331657 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid CAS No. 299936-54-2

5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid

Cat. No. B1331657
M. Wt: 246.22 g/mol
InChI Key: ORKDEZMAVOKLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The specific structure of this compound suggests potential for unique chemical properties and biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the functionalization of existing pyrazole compounds. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into various amides and carboxamides through reactions with acid chlorides, hydroxylamines, and carbazates has been reported . These reactions typically yield good to excellent yields, ranging from 65% to 90%. Similarly, the synthesis of a related compound with a benzo[d][1,3]dioxol moiety was achieved and characterized by various spectroscopic methods, confirming the structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with various substituents influencing the overall conformation and stability of the molecule. For example, a pyrazole derivative with a benzo[d][1,3]dioxol moiety was found to crystallize in the triclinic crystal system, with the pyrazole and thiophene rings adopting a twisted conformation . The molecular structure is often stabilized by intermolecular hydrogen bonds and other non-covalent interactions, such as π-π stacking and van der Waals forces.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present. The reactions can include the formation of amides, carboxamides, and other heterocyclic compounds through the reaction of acid chlorides with amines, hydroxylamines, and carbazates . The choice of solvents, catalysts, and reaction conditions can significantly affect the outcome and yield of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of a benzo[d][1,3]dioxol moiety can affect the compound's optical properties, such as UV-vis absorption and fluorescence characteristics . The solvent polarity can also impact the absorption and emission spectra of these compounds. Additionally, the thermal stability of pyrazole derivatives can be studied using thermogravimetric analysis, providing insights into their decomposition patterns .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Synthesis and Biological Activities: A study synthesized derivatives of 2H-pyrazole-3-carboxylic acid, including 5-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid, and evaluated them for their antimicrobial and antioxidant activities. Compounds displayed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, with some showing significant antioxidant properties (Bassyouni et al., 2012).

Synthesis and Structural Studies

  • Functionalization Reactions: The functionalization reactions of related 1H-pyrazole-3-carboxylic acid compounds have been experimentally and theoretically studied, highlighting the synthetic potential of this class of compounds, including the subject compound (Yıldırım et al., 2005).
  • Crystal Structure Analysis: Crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives, closely related to the compound of interest, were conducted to understand the molecular architecture and intermolecular interactions, providing insights into the structural characteristics of similar compounds (Kumara et al., 2017).

Antibacterial and Antiproliferative Properties

  • Synthesis and Biological Evaluation: A study synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, closely related to the compound . These compounds demonstrated notable antibacterial and antiproliferative activities, suggesting potential applications in developing new antibacterial and cancer therapies (Mansour et al., 2020).

Additional Applications

  • Chemical Reactions and Synthesis: Various studies have explored the reactions and synthesis of related pyrazole-3-carboxylic acid derivatives, providing insights into the chemical properties and potential applications of these compounds in various fields (Sircar et al., 1981), (Naveen et al., 2018).

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-12(16)9-6-8(13-14-9)7-1-2-10-11(5-7)18-4-3-17-10/h1-2,5-6H,3-4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKDEZMAVOKLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NNC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357197
Record name 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803076
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid

CAS RN

299936-54-2
Record name 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.